molecular formula C10H11F2NO2 B1505481 Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate

Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate

Cat. No.: B1505481
M. Wt: 215.2 g/mol
InChI Key: DBACYKHISMHRPA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in various fields of scientific research It is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and L-alanine.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2,6-difluorobenzaldehyde with L-alanine in the presence of a suitable catalyst.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: The final step involves esterification of the amine with methanol in the presence of an acid catalyst to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of efficient catalysts to speed up the reaction.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds smoothly.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Conversion of ester to alcohol.

    Substitution: Introduction of substituents on the aromatic ring.

Scientific Research Applications

Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-amino-3-(2,4-difluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(3,5-difluorophenyl)propanoate
  • Methyl (2S)-2-amino-3-(2,6-dichlorophenyl)propanoate

Uniqueness

Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The difluorophenyl group provides distinct electronic properties that can enhance the compound’s stability and interaction with biological targets.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.2 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1

InChI Key

DBACYKHISMHRPA-VIFPVBQESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=CC=C1F)F)N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1F)F)N

sequence

X

Origin of Product

United States

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